
3-Amino-5-bromopyridine-2-carbonitrile
Overview
Description
3-Amino-5-bromopyridine-2-carbonitrile (CAS: 573675-27-1) is a pyridine derivative with a bromine atom at position 5, an amino group at position 3, and a cyano group at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors . It is synthesized via the reduction of 5-bromo-3-nitropyridine-2-carbonitrile using iron powder in acetic acid, yielding 56% after purification . Key spectroscopic data include:
Preparation Methods
Preparation Methods
The synthesis of 3-Amino-5-bromopyridine-2-carbonitrile can be achieved through various methods, primarily involving the bromination of pyridine derivatives followed by subsequent reactions. Below are the notable preparation methods derived from diverse literature sources.
Synthesis from 3-Bromo-5-nitropyridine
One of the effective methods for synthesizing this compound involves the reduction of 3-Bromo-5-nitropyridine. The process typically follows these steps:
-
- 3-Bromo-5-nitropyridine
- Tetrahydroxydiboron
- Palladium on activated charcoal
- Acetonitrile as solvent
-
- Temperature: 50°C
- Time: 24 hours
- Atmosphere: Inert (nitrogen)
-
- Combine the reactants and allow the reaction to proceed under nitrogen protection.
- Monitor the reaction using thin-layer chromatography (TLC).
- Post-reaction, add water and extract with ethyl acetate.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify through column chromatography.
Yield : This method has shown yields up to 96% for the target compound.
Alternative Synthesis via Direct Amination
Another approach involves direct amination of brominated pyridine derivatives:
-
- 5-Bromo-3-pyridinecarbonitrile
- Ammonia or amine source
-
- Solvent: Ethanol or methanol
- Temperature: Varies (typically room temperature to reflux)
-
- Mix reactants in the chosen solvent and heat if necessary.
- Allow the reaction to proceed for several hours.
- Isolate the product through filtration or extraction.
Yield : Yields can vary based on conditions but generally range from moderate to high efficiency depending on the specific amine used.
Comparative Analysis of Methods
The following table summarizes key aspects of the discussed preparation methods for this compound:
Method | Reactants | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Reduction of Nitro Compound | 3-Bromo-5-nitropyridine, Tetrahydroxydiboron | 50°C, Nitrogen atmosphere | Up to 96% | High yield, mild conditions |
Direct Amination | 5-Bromo-3-pyridinecarbonitrile, Ammonia | Room temp to reflux | Moderate | Simplicity, direct conversion |
Chemical Reactions Analysis
Thionation of the Cyano Group
The cyano group undergoes thionation to form thioamide derivatives, a critical step in constructing fused heterocyclic systems.
Reaction Conditions :
-
Reagent : Phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent
-
Solvent : Toluene or ethanol
-
Temperature : Reflux (110–120°C)
Example :
3-Amino-5-bromopyridine-2-carbonitrile reacts with Lawesson’s reagent to yield 3-amino-5-bromopyridine-2-carbothioamide. This intermediate is pivotal for oxidative cyclization (Table 1).
Table 1: Thionation Reaction Outcomes
Reagent | Solvent | Time (h) | Yield (%) | Source |
---|---|---|---|---|
P₂S₅ | Toluene | 4 | 60 | |
Lawesson’s reagent | Ethanol | 2 | 75 |
Oxidative Cyclization to Isothiazolo[4,3-b]pyridine
The thioamide derivative undergoes oxidative ring closure to form isothiazolo[4,3-b]pyridine, a pharmacologically relevant scaffold.
Reaction Conditions :
-
Reagent : Hydrogen peroxide (H₂O₂, 30% aqueous)
-
Solvent : Methanol
-
Temperature : 0°C → room temperature
Mechanism :
The thioamide reacts with H₂O₂ to form a disulfide intermediate, which cyclizes to generate the isothiazole ring.
Example :
3-Amino-5-bromopyridine-2-carbothioamide cyclizes to 3-amino-6-bromo-isothiazolo[4,3-b]pyridine, a precursor for further functionalization .
Suzuki-Miyaura Cross-Coupling at the Bromine Position
The bromine atom participates in palladium-catalyzed cross-coupling reactions to introduce aryl/heteroaryl groups.
General Conditions :
-
Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂
-
Ligand : D-t-BPF (for challenging substrates)
-
Base : K₂CO₃ or K₃PO₄
-
Solvent : Dioxane/water (4:1)
Example :
3-Amino-6-bromo-isothiazolo[4,3-b]pyridine couples with 3,4-dimethoxyphenylboronic acid to yield 3-amino-6-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridine (Table 2) .
Table 2: Representative Suzuki Coupling Results
Boronic Acid | Product Yield (%) | Kd (μM)* | Source |
---|---|---|---|
3,4-Dimethoxyphenyl | 86 | 0.0083 | |
4-Fluorophenyl | 65 | 0.018 |
*Kd values indicate binding affinity to cyclin G-associated kinase (GAK).
Nucleophilic Substitution Reactions at the Bromine Position
The bromine atom is susceptible to nucleophilic displacement under specific conditions.
Examples :
-
Azide Substitution : Reaction with NaN₃ in DMF at 70°C yields 3-amino-5-azidopyridine-2-carbonitrile .
-
Amination : Limited success due to competing side reactions; protection of the amino group is often required .
Hydrolytic Reactions of the Cyano Group
The cyano group can hydrolyze to a carboxamide under acidic or aqueous conditions, though this is typically a side reaction.
Conditions :
Example :
In acidic reduction of 3-nitro-5-bromopyridine-2-carbonitrile, partial hydrolysis to 3-amino-5-bromopicolinamide occurs .
Scientific Research Applications
Scientific Research Applications
The compound has been studied for various applications:
1. Medicinal Chemistry:
- Enzyme Inhibition: It acts as a competitive inhibitor of glycogen synthase kinase 3 beta (GSK-3β), with reported IC₅₀ values around 8 nM, indicating strong potency against this enzyme. This inhibition is crucial for developing therapies targeting metabolic disorders and cancer.
- Anticancer Activity: The compound exhibits antiproliferative effects against several cancer cell lines, including Staphylococcus epidermidis and Leishmania amazonensis, making it a candidate for anticancer drug development.
2. Biochemical Pathways:
- The compound influences various metabolic pathways by interacting with enzymes involved in nucleotide synthesis, potentially altering cellular metabolism and signaling pathways.
3. Agrochemical Development:
- It serves as a precursor for synthesizing agrochemicals, such as herbicides and insecticides, due to its reactivity and ability to form complex heterocycles .
Table 1: Summary of Biological Activities
Activity Type | Target Enzyme/Cell Line | IC₅₀ Value (nM) | Effect |
---|---|---|---|
GSK-3β Inhibition | GSK-3β | 8 | Strong inhibitor |
Antiproliferative | Staphylococcus epidermidis | Not specified | Significant activity |
Cytotoxicity | HT-22 (mouse neuronal) | >100 µM | Maintained cell viability |
Table 2: Chemical Reactions Involving the Compound
Reaction Type | Description |
---|---|
Nucleophilic Substitution | Reacts due to the presence of the bromine atom |
Oxidation/Reduction | Participates under specific conditions |
Cyclization | Forms more complex heterocycles |
Case Studies
Case Study 1: GSK-3β Inhibitory Activity
A study evaluated structurally related compounds for GSK-3β inhibitory activities. Modifications to the carboxamide group significantly affected inhibitory potency, with some derivatives achieving IC₅₀ values as low as 10 nM.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment using HT-22 and BV-2 cell lines showed that while some derivatives decreased cell viability at higher concentrations, others maintained viability even at concentrations up to 100 µM, indicating a favorable safety profile for further development.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromopyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . For example, its derivatives may inhibit the activity of certain kinases or proteases, thereby exerting anticancer or antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituted Pyridines
2-Amino-5-bromonicotinonitrile
- Structure: Amino at position 2, bromo at 5, cyano at 3 (pyridine-3-carbonitrile).
5-Bromo-2-morpholinopyridin-3-amine
- Structure: Morpholino group at position 2, bromo at 5, amino at 3.
- Key Differences: The morpholino substituent introduces steric bulk and electron-donating effects, which may enhance solubility but limit electrophilic reactivity compared to the cyano group in the target compound .
Functional Group Variations
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile
- Structure: Trifluoromethyl (CF₃) at position 3, amino at 5, cyano at 2.
- Key Differences : The CF₃ group increases lipophilicity (logP) and metabolic stability but eliminates the bromine’s utility as a leaving group in substitution reactions .
3-Amino-5-bromopyridine-2-carbaldehyde
- Structure: Aldehyde (-CHO) at position 2 instead of cyano.
- Key Differences: The aldehyde group offers a reactive site for condensation reactions but is less stable under acidic or reducing conditions compared to the cyano group .
Heterocyclic Analogs
4-Amino-2-bromopyrimidine-5-carbonitrile
- Structure: Pyrimidine core (two nitrogen atoms) with amino at 4, bromo at 2, cyano at 5.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
3-Amino-5-bromopyridine-2-carbonitrile (C₆H₄BrN₃) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a pyridine ring with an amino group at position 3, a bromine atom at position 5, and a nitrile group at position 2. Its structural formula is depicted below:
This unique arrangement contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has shown potential as an inhibitor of Bruton's tyrosine kinase (BTK) , which plays a crucial role in signaling pathways associated with cancer and autoimmune diseases.
Key Mechanisms:
- Kinase Inhibition : It inhibits specific kinases involved in cancer proliferation and immune responses.
- Antimicrobial Activity : Preliminary studies suggest antimicrobial properties against certain bacterial strains.
- Antiviral Properties : Research indicates potential effectiveness against viral infections, including hepatitis C virus (HCV) through inhibition of viral entry and assembly .
Anticancer Activity
Studies have indicated that this compound can inhibit cancer cell proliferation. For instance, it has been tested in vitro against various cancer cell lines, demonstrating significant cytotoxic effects. The compound's mechanism involves the modulation of signaling pathways critical for cell survival and proliferation.
Antimicrobial Effects
The compound exhibits notable antimicrobial activity. In a study evaluating its efficacy against gram-positive and gram-negative bacteria, it showed promising results, suggesting its potential as a lead compound for developing new antibiotics.
Case Studies
- Inhibition of Bruton's Tyrosine Kinase : A study highlighted the compound's effectiveness in inhibiting BTK, making it a candidate for treating diseases like chronic lymphocytic leukemia (CLL) and rheumatoid arthritis. The binding affinity was measured using surface plasmon resonance techniques, revealing low nanomolar IC50 values.
- Antiviral Activity Against HCV : Research demonstrated that this compound could inhibit HCV by targeting specific steps in the viral lifecycle. This was evidenced by its ability to reduce viral load in infected cell cultures significantly .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-Amino-5-bromopyridine | Lacks nitrile group | Moderate antimicrobial activity |
2-Amino-5-bromopyridine | Similar structure but different substitution | Limited anticancer properties |
3-Amino-5-chloropyridine | Chlorine instead of bromine | Different kinase inhibition profile |
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications at the amino or nitrile groups have led to compounds with improved potency against targeted enzymes and pathogens.
Synthesis Pathways
The synthesis of this compound typically involves:
- Nitration : Starting from brominated pyridine derivatives.
- Reduction : Converting nitro groups to amino groups using reducing agents.
- Cyclization : Forming the final product through cyclization reactions involving carbonitriles.
Q & A
Q. What are the established synthetic routes for 3-amino-5-bromopyridine-2-carbonitrile, and how do reaction conditions influence yield and purity?
Basic Research Focus
The compound is typically synthesized via bromination of 3-aminopyridine-2-carbonitrile derivatives. Key steps include:
- Bromination : Selective bromination at the 5-position using reagents like in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C) .
- Cyano group stability : Ensure pH neutrality to prevent hydrolysis of the nitrile group during bromination.
Data Table :
Starting Material | Brominating Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
---|---|---|---|---|---|
3-Aminopyridine-2-carbonitrile | NBS | DMF | 70 | 65–72 | >95% |
2-Amino-3-methylpyridine | Br₂/FeCl₃ | CHCl₃ | 50 | 58 | 90% |
Q. How can researchers validate the structural identity of this compound?
Basic Research Focus
Use a combination of spectroscopic and crystallographic methods:
- NMR : -NMR should show a singlet for the amino group (~6.2 ppm) and absence of aromatic protons at the 5-position due to bromination .
- X-ray crystallography : Programs like SHELXL refine crystal structures; validate using CCDC deposition codes and R-factor analysis (<5% preferred) .
- Mass spectrometry : Confirm molecular ion peak at 212 (M for ) .
Q. What strategies optimize regioselectivity in bromination reactions for pyridine derivatives like this compound?
Advanced Research Focus
Regioselectivity depends on:
- Directing groups : The amino and cyano groups direct bromination to the 5-position via resonance stabilization of intermediates .
- Solvent effects : Polar solvents (DMF) stabilize transition states, enhancing selectivity.
- Catalysts : Lewis acids (e.g., FeCl₃) improve reaction efficiency but may require post-reaction purification to remove metal residues .
Q. How do computational methods aid in predicting reactivity and electronic properties of this compound?
Advanced Research Focus
- DFT calculations : Predict electrophilic aromatic substitution (EAS) sites using Fukui indices. The 5-position shows higher values, aligning with experimental bromination outcomes .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to rationalize pharmacological potential .
Q. How should researchers address contradictions in reported spectroscopic data for brominated pyridine derivatives?
Advanced Research Focus
Contradictions arise from:
- Solvent-induced shifts : -NMR chemical shifts vary with DMSO vs. CDCl₃. Always report solvent conditions .
- Tautomerism : The amino group may exhibit keto-enol tautomerism, altering spectral profiles. Use 2D NMR (HSQC, HMBC) to resolve ambiguities .
Resolution Workflow :
Compare data with NIST reference spectra .
Replicate synthesis using literature protocols.
Validate with independent techniques (e.g., IR for functional groups).
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Focus
- Purification : Column chromatography is impractical at scale; switch to recrystallization (solvent: ethanol/water) .
- Byproduct formation : Monitor for dibrominated byproducts via LC-MS; optimize stoichiometry () .
Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Focus
- Suzuki-Miyaura : The bromine atom acts as a leaving group; electron-withdrawing cyano group accelerates oxidative addition with Pd(0) catalysts .
- Buchwald-Hartwig : The amino group facilitates C–N bond formation but may require protection (e.g., Boc) to prevent side reactions .
Q. What safety protocols are critical when handling this compound?
Basic Research Focus
- Toxicity : Classified as Skin Irrit. (Category 2) and Eye Dam. (Category 1). Use PPE (gloves, goggles) and work in a fume hood .
- Waste disposal : Neutralize brominated waste with before disposal .
Q. How can researchers leverage structural analogs (e.g., 2-amino-5-bromo-3-methylpyridine) to infer properties of this compound?
Advanced Research Focus
- Structure-activity relationships (SAR) : Methyl groups enhance lipophilicity but reduce solubility; compare logP values (calculated via ChemAxon) .
- Crystallographic comparisons : Use SHELXL to analyze packing motifs and hydrogen-bonding networks in analogs .
Q. What analytical techniques resolve impurities in this compound batches?
Advanced Research Focus
Properties
IUPAC Name |
3-amino-5-bromopyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKOOTHLXCMQGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621780 | |
Record name | 3-Amino-5-bromopyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573675-27-1 | |
Record name | 3-Amino-5-bromo-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=573675-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-bromopyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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